![molecular formula C24H29N3O4 B236474 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BRL-15572, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The orexin-1 receptor is primarily expressed in the hypothalamus, a region of the brain that plays a critical role in the regulation of sleep and feeding behavior. BRL-15572 binds to the orexin-1 receptor and prevents the binding of orexin, a neuropeptide that promotes wakefulness and feeding behavior. By blocking the orexin-1 receptor, BRL-15572 can increase sleep time and reduce food intake, making it a potential therapeutic agent for sleep disorders and obesity.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to increase sleep time and reduce wakefulness, suggesting its potential as a treatment for insomnia. Additionally, BRL-15572 has been shown to reduce food intake and body weight, indicating its potential as an anti-obesity drug. BRL-15572 has also been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for targeted modulation of sleep-wake cycles and feeding behavior. Additionally, BRL-15572 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. One limitation of BRL-15572 is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. One area of interest is the development of more potent analogs of BRL-15572 that can be used in lower doses and have greater therapeutic efficacy. Additionally, further studies are needed to determine the long-term effects of BRL-15572 on sleep-wake cycles and feeding behavior, as well as its potential for the treatment of other disorders such as anxiety and depression. Finally, research is needed to determine the safety and efficacy of BRL-15572 in human clinical trials, including optimal dosing and potential side effects.
Synthesemethoden
The synthesis of BRL-15572 involves several steps, starting with the reaction of 4-(3-methylbutanoyl)-1-piperazine with 4-nitrophenyl chloroformate to yield the intermediate 4-(3-methylbutanoyl)-1-{4-nitrophenyl}-4-piperazinyl carbonate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to yield the final product, BRL-15572. The synthesis method has been optimized to yield high purity and high yield of BRL-15572.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications, particularly in the treatment of sleep disorders and obesity. It has been shown to selectively block the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles and feeding behavior. Studies have demonstrated that BRL-15572 can increase sleep time and reduce wakefulness in animal models, making it a potential candidate for the treatment of insomnia. Additionally, BRL-15572 has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug.
Eigenschaften
Molekularformel |
C24H29N3O4 |
---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C24H29N3O4/c1-17(2)15-23(28)27-11-9-26(10-12-27)20-6-4-19(5-7-20)25-24(29)18-3-8-21-22(16-18)31-14-13-30-21/h3-8,16-17H,9-15H2,1-2H3,(H,25,29) |
InChI-Schlüssel |
OCEDPKCCNQQMKA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Kanonische SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.